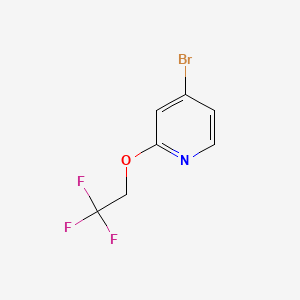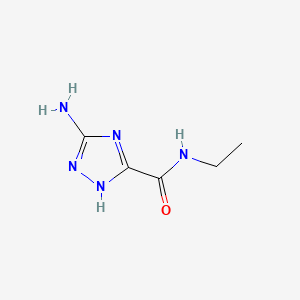
N,N-diethylnitrous amide;trifluoroborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylnitrous amide;trifluoroborane is a compound that combines the properties of N,N-diethylnitrous amide and trifluoroborane. Trifluoroborane, on the other hand, is a boron compound with three fluorine atoms attached to the boron atom, known for its use in various chemical reactions .
準備方法
The synthesis of N,N-diethylnitrous amide;trifluoroborane involves the reaction of N,N-diethylnitrous amide with trifluoroborane. The reaction typically takes place under controlled conditions to ensure the stability of the product. Industrial production methods may involve the use of specialized equipment to handle the volatile and potentially hazardous nature of the reactants.
化学反応の分析
N,N-diethylnitrous amide;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N,N-diethylnitrous amide;trifluoroborane has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a stabilizer for various industrial materials. In biology and medicine, it is used in experimental research to study its effects on DNA integrity and its potential role in inducing liver tumorigenesis . In industry, it is used as a gasoline and lubricant additive, as well as an antioxidant and stabilizer for plastics .
作用機序
The mechanism of action of N,N-diethylnitrous amide;trifluoroborane involves its interaction with DNA, leading to alkylation and potential DNA damage. This interaction can result in mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA repair mechanisms and mitochondrial genome maintenance .
類似化合物との比較
N,N-diethylnitrous amide;trifluoroborane can be compared with other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. While all these compounds share similar carcinogenic properties, this compound is unique due to the presence of the trifluoroborane moiety, which imparts additional chemical reactivity and stability .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomethylamine
These compounds are also known for their carcinogenic properties and are used in various industrial and research applications .
特性
IUPAC Name |
N,N-diethylnitrous amide;trifluoroborane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.BF3/c1-3-6(4-2)5-7;2-1(3)4/h3-4H2,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMWRXOYUYWXLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCN(CC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)


![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)






![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B595653.png)
